Cas no 2092230-21-0 (methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate)

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylic acid, 4-hydroxy-6-methyl-, methyl ester
- methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate
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- Inchi: 1S/C11H11NO3/c1-6-3-8-7(10(13)4-6)5-9(12-8)11(14)15-2/h3-5,12-13H,1-2H3
- InChI Key: CODYZQJZHOPLFZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C(O)=CC(C)=C2)C=C1C(OC)=O
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663460-0.1g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 0.1g |
$257.0 | 2023-07-10 | |
Enamine | EN300-1663460-0.05g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 0.05g |
$174.0 | 2023-07-10 | |
Enamine | EN300-1663460-0.5g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 0.5g |
$579.0 | 2023-07-10 | |
Enamine | EN300-1663460-10.0g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 10.0g |
$3191.0 | 2023-07-10 | |
Enamine | EN300-1663460-2.5g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 2.5g |
$1454.0 | 2023-07-10 | |
Enamine | EN300-1663460-10000mg |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95.0% | 10000mg |
$3191.0 | 2023-09-21 | |
A2B Chem LLC | AX27679-250mg |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01DWNZ-1g |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 1g |
$981.00 | 2023-12-19 | |
Enamine | EN300-1663460-50mg |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95.0% | 50mg |
$174.0 | 2023-09-21 | |
Aaron | AR01DWWB-500mg |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
2092230-21-0 | 95% | 500mg |
$822.00 | 2025-02-09 |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate Related Literature
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate
Methyl 4-Hydroxy-6-Methyl-1H-Indole-2-Carboxylate: A Comprehensive Overview
The compound with CAS No 2092230-21-0, known as methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is renowned for its diverse biological activities and structural versatility. The methyl ester derivative of this compound adds further functional complexity, making it a valuable subject for both academic research and industrial applications.
Recent studies have highlighted the potential of methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. Researchers have explored its ability to modulate cellular signaling pathways, which could pave the way for novel therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The structural uniqueness of this compound lies in its indole core, which is decorated with a hydroxyl group at position 4 and a methyl group at position 6. These substituents not only influence the molecule's physical properties but also play a crucial role in its biological interactions. The methyl ester group at position 2 further enhances its stability and bioavailability, making it an attractive candidate for pharmacological studies.
From a synthetic perspective, the preparation of methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate involves a series of carefully optimized reactions, including cyclization, oxidation, and esterification steps. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological systems.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form self-assembled structures under specific conditions has led to investigations into its potential use in nanotechnology and drug delivery systems. Additionally, the compound's fluorescence properties have been leveraged in sensing applications, where it serves as a sensitive probe for detecting environmental contaminants.
One of the most exciting developments involving methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate is its role as a building block in medicinal chemistry. By incorporating this molecule into larger frameworks, researchers have created libraries of compounds that exhibit potent inhibitory activity against various enzymes implicated in disease states.
The latest research trends indicate a growing interest in understanding the metabolic fate of this compound within biological systems. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its pharmacokinetic profile and metabolic pathways.
In conclusion, methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate stands out as a multifaceted compound with immense potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future scientific endeavors.
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